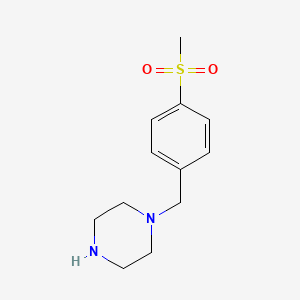

1-(4-(Methylsulfonyl)benzyl)piperazine

Descripción general

Descripción

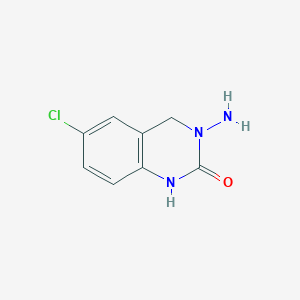

“1-(4-(Methylsulfonyl)benzyl)piperazine” is an organic compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 . It is also known by the IUPAC name 1-benzyl-4-(methylsulfonyl)piperazine . The compound is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(4-(Methylsulfonyl)benzyl)piperazine”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for “1-(4-(Methylsulfonyl)benzyl)piperazine” is 1S/C12H18N2O2S/c1-17(15,16)14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis Techniques : The synthesis of 1-benzhydryl-4-methanesulfonyl-piperazine, a compound related to 1-(4-(Methylsulfonyl)benzyl)piperazine, is achieved through nucleophilic substitution. This process involves the reaction of 1-benzhydryl-piperazine with methyl sulfonyl chloride, characterized using spectroscopic techniques (Naveen et al., 2007).

Crystal Structure : The crystallographic analysis of similar compounds reveals a chair conformation for the piperazine ring and a distorted tetrahedral geometry around the sulfur atom. Such structural details are crucial for understanding the chemical properties and potential applications of these compounds (Ananda Kumar et al., 2007).

Pharmaceutical Research

Inhibitor Studies : Derivatives of 1-(4-(Methylsulfonyl)benzyl)piperazine have been explored for their potential in inhibiting MDA-MB-231 breast cancer cell proliferation. This highlights the compound's relevance in the search for new chemotherapeutic agents (Ananda Kumar et al., 2007).

Binding Properties : Compounds based on this molecule's skeleton have been studied for their muscarinic binding properties, indicating potential applications in neurological or psychiatric medication (McCombie et al., 2002).

Metabolic Pathways : Investigations into the metabolism of related compounds, such as Lu AA21004, have revealed insights into the oxidative metabolic pathways involving cytochrome P450 enzymes. This knowledge is crucial for drug development and understanding drug interactions (Hvenegaard et al., 2012).

Radiochemistry

- Radioiodination : Techniques for the radioiodination of derivatives of 1-(4-(Methylsulfonyl)benzyl)piperazine have been developed, showing potential applications in imaging and receptor studies. This is particularly relevant for compounds acting as sigma-1 receptor ligands (Sadeghzadeh et al., 2014).

Propiedades

IUPAC Name |

1-[(4-methylsulfonylphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-17(15,16)12-4-2-11(3-5-12)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRXZQUNPUNQLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Methylsulfonyl)benzyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

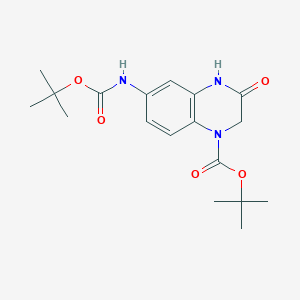

![tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1384795.png)

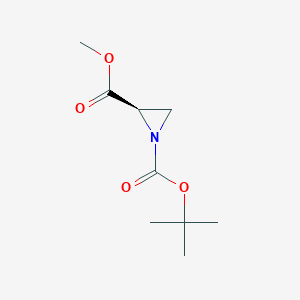

![6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384805.png)